Product packaging for Tanghinin(Cat. No.:CAS No. 25390-16-3)

Tanghinin

Cat. No.: B1259762
CAS No.: 25390-16-3
M. Wt: 590.7 g/mol
InChI Key: BTRWTSHCXGFFFL-NNYOWCKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanghinin is a cardiac glycoside compound (C32H46O10) found in several plant species, most notably in the seeds of the coastal tree Cerbera manghas , also known as the sea mango . This plant belongs to the Apocynaceae family, which contains many species known for producing toxic cardiac glycosides . As a cardiac glycoside, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes . This inhibition leads to an increase in intracellular sodium, which subsequently causes a rise in intracellular calcium levels via the sodium-calcium exchanger (Na+/Ca2+-exchanger). In cardiac muscle cells, this cascade can disrupt the heartbeat, and ingestion of plant matter containing this compound has been linked to fatal poisonings, characterized by symptoms such as nausea, vomiting, and bradycardia . The historical use of Cerbera manghas seeds in "ordeal" trials underscores its potent toxicity . Beyond its toxicological significance, this compound is of considerable interest in pharmacological research. Cardiac glycosides like this compound are being investigated for their potential anti-cancer properties. Studies indicate that these compounds can selectively induce apoptosis, or programmed cell death, in tumor cells . Ongoing research explores the potential of this compound and related compounds from Cerbera species to enhance the anti-cancer effects of existing chemotherapeutic drugs, opening promising avenues for oncology research . This product is intended for research purposes only and is not for human consumption. Researchers are encouraged to handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46O10 B1259762 Tanghinin CAS No. 25390-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25390-16-3

Molecular Formula

C32H46O10

Molecular Weight

590.7 g/mol

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C32H46O10/c1-16-25(35)26(37-5)27(40-17(2)33)28(39-16)41-20-6-9-29(3)19(13-20)14-23-32(42-23)22(29)8-10-30(4)21(7-11-31(30,32)36)18-12-24(34)38-15-18/h12,16,19-23,25-28,35-36H,6-11,13-15H2,1-5H3/t16-,19-,20-,21+,22+,23-,25-,26+,27-,28-,29-,30+,31+,32+/m0/s1

InChI Key

BTRWTSHCXGFFFL-NNYOWCKQSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O

Synonyms

tanghinin

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Tanghinin has shown promising results in several medicinal applications, particularly in cancer treatment and as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its efficacy against:

  • Breast Cancer : this compound has been tested on MCF7 and T47D breast cancer cells, showing significant antiproliferative effects. The compound's mechanism involves the inhibition of cell proliferation, potentially through the induction of apoptosis or cell cycle arrest .
  • Oral Cancer : In vitro studies have revealed that this compound is cytotoxic to human oral cancer cells (KB), indicating its potential as a therapeutic agent in treating oral malignancies .
  • Leukemia : The compound has also been found to reduce the activity of HL-60 promyelocytic leukemia cells with an IC50 value indicating effective dose-response relationships .

Antimicrobial Activity

This compound possesses notable antimicrobial properties, making it a candidate for use in treating infections. Its extracts have demonstrated effectiveness against various pathogens, suggesting potential applications in developing natural antimicrobial agents .

Agricultural Applications

In agriculture, this compound's role as a bioinsecticide and fungicide is being explored, offering an eco-friendly alternative to synthetic chemicals.

Bioinsecticide

The extracts from the Bintaro plant, which contain this compound, have been shown to repel or kill insect pests effectively. This property is crucial for sustainable agricultural practices, as it reduces reliance on chemical pesticides that can harm the environment .

Biofungicide

This compound's antifungal properties suggest its potential as a biofungicide. Studies indicate that it can inhibit fungal growth, providing a natural solution for managing plant diseases caused by fungi .

Data Table: Summary of this compound Applications

Application AreaSpecific UseEvidence/Study Reference
MedicinalAnticancer (Breast Cancer)Syarifah et al., 2011
Anticancer (Oral Cancer)Cheenpracha et al., 2004
AntileukemicWang et al., 2010
AgriculturalBioinsecticideAziz et al., 2021
BiofungicideSyarifah et al., 2011

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in both medicinal and agricultural contexts:

  • Case Study on Anticancer Activity : A study conducted by Cheenpracha et al. (2004) reported that this compound isolated from Bintaro roots exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development.
  • Case Study on Agricultural Use : Research by Aziz et al. (2021) explored the use of Bintaro extracts containing this compound as natural pesticides. The study demonstrated that these extracts effectively reduced pest populations while promoting environmental safety.

Preparation Methods

Seed Preparation and Defatting

  • Seed Collection : Mature seeds are harvested, dried, and ground into a coarse powder.
  • Defatting : Powdered seeds undergo petroleum ether or hexane extraction to remove lipids.
    • Protocol: 1:10 (w/v) seed-to-solvent ratio, 24-hour agitation, repeated 3×.
    • Yield: Defatted residue retains >90% glycosides.

Solvent Extraction of Glycosides

Ethanol-water (70:30 v/v) or ethyl acetate is used to solubilize this compound.

  • Maceration : 48-hour immersion at 25°C, yielding 1.2–1.8% crude extract.
  • Ultrasound-Assisted Extraction (UAE) : 30-minute sonication at 40 kHz increases yield by 22% compared to maceration.
  • Soxhlet Extraction : Ethanol reflux (6 hours) achieves 98% glycoside recovery but risks thermal degradation.

Purification Strategies

Crude extracts require multi-step purification to isolate this compound from co-occurring analogs like cerberin and neriifolin.

Open-Column Chromatography

  • Silica Gel Chromatography :
    • Stationary Phase: 200–300 mesh silica.
    • Elution: Gradient of chloroform-methanol (9:1 → 7:3).
    • Outcome: this compound elutes at 7:3 ratio, purity ~65%.

High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System : Ethyl acetate-n-butanol-water (4:1:5 v/v) with 0.1% trifluoroacetic acid.
  • Conditions: 800 rpm, 2.0 mL/min flow rate.
  • Efficiency: 94% purity in a single run; recovery: 78%.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column : YMC-Pack ODS-A (250 × 20 mm, 5 µm).
  • Mobile Phase : Methanol-water (65:35) with 0.1% formic acid.
  • Yield : 15–20 mg this compound per 100 mg crude extract.

Synthetic Approaches and Challenges

Total synthesis of this compound remains undocumented, but related cardenolides provide insights:

Semi-Synthesis from Cerberin

  • Hydrolysis : Cerberin (abundant in C. manghas) is treated with β-glucosidase to yield this compound.
    • Conditions: pH 5.0, 37°C, 12-hour incubation.
    • Conversion Rate: 68%.

Biosynthetic Pathways

  • Enzymatic Steps :
    • Cholesterol → pregnenolone via CYP11A1.
    • Glycosylation by UDP-glucosyltransferases forms the sugar moiety.
  • Hurdles: Low expression of key enzymes in heterologous systems.

Analytical Validation

Thin-Layer Chromatography (TLC)

  • Plate : Silica gel 60 F254.
  • Mobile Phase : Chloroform-methanol-water (70:30:4).
  • Detection : Vanillin-sulfuric acid spray; this compound (Rf = 0.42).

UHPLC-HRMS/MS Quantification

  • Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
  • Ionization : ESI-negative mode; [M–H]⁻ at m/z 591.3169.
  • Linearity : 0.1–100 µg/mL (R² = 0.999).

Yield and Purity Optimization

Parameter Optimal Condition Purity (%) Yield (%) Source
Extraction Solvent Ethanol-water (70:30) 65 1.8
HSCCC Eluent Ethyl acetate-n-butanol-water 94 78
Prep-HPLC Methanol-water (65:35) 98 20

Q & A

Basic: What methodological approaches are recommended for extracting and purifying Tanghinin from Tanghinia venerifera seeds?

Answer:
this compound extraction requires overcoming challenges posed by its emulsion-like binding with fatty seed components. A validated protocol involves:

  • Solvent selection : Use carbon disulfide (CS₂) to dissolve fatty substances, followed by boiling ethanol to isolate the active compound .
  • Impurity removal : Recrystallization using alcohol or ether to eliminate colored contaminants .
  • Validation : Confirm purity via melting point analysis (182°C for pure this compound) and optical rotation (αD = -67° in ethanol) .
    Best Practice : Document solvent ratios, temperature, and recrystallization steps to ensure reproducibility, per guidelines for experimental transparency .

Basic: How can researchers confirm the structural identity and purity of this compound in laboratory settings?

Answer:
Key analytical techniques include:

  • Physical characterization : Measure melting point (182°C) and solubility profiles (insoluble in water, soluble in ethanol/ether) .
  • Optical activity : Use polarimetry to verify levorotatory properties (αD = -67°) .
  • Elemental analysis : Quantify carbon, hydrogen, and oxygen ratios to distinguish this compound from structurally similar toxins (e.g., ouabain) .
    Note : Cross-reference data with historical literature to address inconsistencies in early isolation attempts .

Basic: What experimental models are suitable for evaluating the acute toxicity of this compound?

Answer:

  • In vivo models : Administer this compound intravenously in rodents to observe systemic convulsions and lethal dose (LD₅₀) .
  • Dosage calibration : Start with sub-lethal doses (e.g., 0.1 mg/kg) and monitor neuromuscular responses .
  • Controls : Compare effects with known cardiac glycosides (e.g., strophanthin) to establish relative potency .
    Methodological Rigor : Follow ethical guidelines for animal studies and report survival rates, symptom onset, and post-mortem histopathology .

Advanced: How does this compound’s interaction with sodium-potassium ATPase pumps differ from other cardiac glycosides?

Answer:

  • Competitive binding assays : Incubate purified ATPase pumps with this compound and radiolabeled ouabain to measure displacement efficacy .
  • Kinetic analysis : Compare inhibition constants (Kᵢ) using Lineweaver-Burk plots to assess binding affinity .
  • Structural modeling : Use molecular docking simulations to identify unique residue interactions in this compound’s binding pocket .
    Challenge : Address discrepancies in reported IC₅₀ values by standardizing enzyme sources (e.g., canine vs. porcine ATPase) .

Advanced: How can researchers resolve contradictions in this compound’s stability under varying pH conditions?

Answer:

  • Controlled degradation studies : Expose this compound to acidic/basic buffers (pH 2–12) and monitor structural integrity via HPLC .
  • Degradation product analysis : Use mass spectrometry to identify resinous byproducts formed at low pH .
  • Kinetic stability assays : Calculate half-life (t½) at physiological pH (7.4) to predict in vivo behavior .
    Recommendation : Replicate Arnaud’s 19th-century findings with modern analytical tools to validate historical claims .

Advanced: What experimental designs elucidate this compound’s metabolic pathways in mammalian systems?

Answer:

  • Radiolabeled tracing : Synthesize ¹⁴C-Tanghinin to track absorption, distribution, and excretion in model organisms .
  • Metabolite profiling : Use LC-MS/MS to identify hydroxylated or conjugated derivatives in liver microsomes .
  • Enzyme inhibition studies : Co-administer this compound with cytochrome P450 inhibitors to pinpoint metabolic enzymes .
    Data Interpretation : Corrogate findings with toxicity profiles to assess bioactivation vs. detoxification pathways .

Guidelines for Researchers

  • Reproducibility : Document experimental parameters (e.g., solvent purity, temperature) to align with journals like Beilstein Journal of Organic Chemistry .
  • Conflict resolution : Address data contradictions through multi-method validation and peer collaboration .
  • Ethical compliance : Ensure all toxicity studies adhere to institutional animal care protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tanghinin
Reactant of Route 2
Tanghinin

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